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molecular formula C14H14O2 B188815 4,4'-Dimethoxy-1,1'-biphenyl CAS No. 2132-80-1

4,4'-Dimethoxy-1,1'-biphenyl

Cat. No. B188815
M. Wt: 214.26 g/mol
InChI Key: UIMPAOAAAYDUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06291722B1

Procedure details

The general procedure from Example 12 was followed using 4-chloroanisole (143 mg, 1.0 mmol) and 4-MeOC6H4B(OH)2 (228 mg, 1.5 mmol) with Pd2(dba)3 (13.3 mg, 0.0145 mmol) and (Me3C)2PH(O) from Experiment 2 (9.6 mg, 0.058 mmol) and CsF (456 mg, 3.0 mmol) in 3.0 mL of 1,4-dioxane. After 24 h, the reaction mixture was chromatographed with 5% ethyl acetate/hexane to give 213 mg (99% yield) of 4-(4-methoxyphenyl)anisole. It was >95% pure by 1H NMR and GC/MS. 1H NMR (500 MHz, CDCl3): δ 7.38 (d, J=8.68 Hz, 4H), 6.86 (d, J=8.68 Hz, 4H), 3.74 (s, 6H) ppm. 13C NMR (125 MHz, CDCl3): δ 158.7, 133.5, 127.7, 114.2, 55.3 ppm.
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step Two
[Compound]
Name
(Me3C)2PH(O)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2
Quantity
9.6 mg
Type
reactant
Reaction Step Four
Name
Quantity
456 mg
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six
Quantity
13.3 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.[F-].[Cs+]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([C:15]2[CH:16]=[CH:17][C:12]([O:11][CH3:10])=[CH:13][CH:14]=2)=[CH:3][CH:4]=1 |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
143 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)OC
Step Two
Name
Quantity
228 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Step Three
Name
(Me3C)2PH(O)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
2
Quantity
9.6 mg
Type
reactant
Smiles
Step Five
Name
Quantity
456 mg
Type
reactant
Smiles
[F-].[Cs+]
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Seven
Name
Quantity
13.3 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was chromatographed with 5% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 213 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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